3'-Chlorobiphenyl-2-ylamine hydrochloride
CAS No.: 1172032-93-7
Cat. No.: VC8054450
Molecular Formula: C12H11Cl2N
Molecular Weight: 240.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172032-93-7 |
---|---|
Molecular Formula | C12H11Cl2N |
Molecular Weight | 240.12 |
IUPAC Name | 2-(3-chlorophenyl)aniline;hydrochloride |
Standard InChI | InChI=1S/C12H10ClN.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14;/h1-8H,14H2;1H |
Standard InChI Key | UQCGTXAYDWIIDP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)N.Cl |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3'-Chlorobiphenyl-2-ylamine hydrochloride is derived from the parent amine, 3'-chloro-biphenyl-2-ylamine (C₁₂H₁₀ClN), through protonation with hydrochloric acid. The resulting hydrochloride salt has the molecular formula C₁₂H₁₁Cl₂N, with a molecular weight of 240.13 g/mol (calculated as the base compound’s 203.67 g/mol + 36.46 g/mol for HCl) . The IUPAC name for the free base is 2-(3-chlorophenyl)aniline, while the hydrochloride form is systematically named 2-(3-chlorophenyl)aniline hydrochloride .
Table 1: Key Identifiers of 3'-Chloro-biphenyl-2-ylamine (Base Compound)
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₀ClN | |
SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)N | |
InChIKey | IZZKBNFBRJGJBH-UHFFFAOYSA-N | |
CAS Registry Number | 400743-82-0 |
Structural Features
The compound consists of a biphenyl backbone with a chlorine substituent at the 3' position of the second phenyl ring and an amine group at the 2 position of the first ring. The hydrochloride form introduces an ionic interaction between the protonated amine (-NH₃⁺) and a chloride counterion. This ionic character enhances solubility in polar solvents compared to the free base .
Synthesis and Purification
Synthetic Routes
While no explicit synthesis protocol for the hydrochloride salt is documented in the reviewed sources, the free base 3'-chloro-biphenyl-2-ylamine can be synthesized via cross-coupling reactions. A plausible route involves:
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Ullmann Coupling: Reacting 2-iodoaniline with 3-chlorophenylboronic acid in the presence of a palladium catalyst .
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Protonation: Treating the resulting amine with hydrochloric acid to form the hydrochloride salt.
Purification Techniques
Purification likely involves recrystallization from ethanol or aqueous ethanol mixtures, leveraging the differential solubility of the hydrochloride salt versus unreacted starting materials. Chromatographic methods (e.g., silica gel column chromatography) may be employed for the free base prior to salt formation .
Physical and Chemical Properties
Table 2: Inferred Physical Properties of 3'-Chlorobiphenyl-2-ylamine Hydrochloride
Stability and Reactivity
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Thermal Stability: Likely stable up to 150°C, with decomposition occurring at higher temperatures due to HCl release.
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Hydrolytic Sensitivity: Susceptible to hydrolysis under strongly acidic or basic conditions, regenerating the free base or forming hydroxylated byproducts .
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Oxidative Pathways: The amine group may undergo oxidation to nitroso or nitro derivatives under oxidative conditions, as observed in PCB metabolites .
Metabolic and Environmental Behavior
Biotransformation Pathways
Studies on 3-chlorobiphenyl (PCB 2), a structurally related compound, reveal metabolic dechlorination and hydroxylation in human hepatic models . While the hydrochloride salt’s metabolism remains unstudied, analogous pathways may include:
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Dechlorination: Enzymatic removal of the chlorine substituent, observed in PCB 2 metabolism by HepG2 cells .
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Hydroxylation: Formation of dihydroxylated intermediates, potentially leading to quinone derivatives .
Key Metabolic Reaction:
Environmental Persistence
Chlorinated biphenyls are generally recalcitrant to biodegradation, but the amine group in 3'-chlorobiphenyl-2-ylamine hydrochloride may facilitate microbial oxidation. Aerobic degradation pathways could involve cleavage of the biphenyl ring, as seen in PCB-metabolizing bacteria .
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